molecular formula C8H5Cl2NO4 B1393894 (2-Chloro-4-nitrophenoxy)acetyl chloride CAS No. 110630-89-2

(2-Chloro-4-nitrophenoxy)acetyl chloride

Cat. No.: B1393894
CAS No.: 110630-89-2
M. Wt: 250.03 g/mol
InChI Key: UAVMMMWWTVRNGT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(2-Chloro-4-nitrophenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in the acetylation of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The acetylation process can modify the activity, stability, and function of these biomolecules, thereby influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can inhibit or activate enzymes by acetylating specific amino acid residues, thereby altering their catalytic activity. This compound can also affect gene expression by modifying histones and other chromatin-associated proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the acetylation of metabolic enzymes. This compound can interact with cofactors such as acetyl-CoA, influencing metabolic flux and metabolite levels. The acetylation of metabolic enzymes can alter their activity, leading to changes in metabolic pathways and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The distribution of this compound can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride typically involves the reaction of (2-Chloro-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the (2-Chloro-4-nitrophenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenoxy)acetyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: It can hydrolyze in the presence of water to form (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Major Products

    Substitution: Products include substituted (2-Chloro-4-nitrophenoxy) derivatives.

    Hydrolysis: The major products are (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

    Condensation: The major products are amides.

Scientific Research Applications

(2-Chloro-4-nitrophenoxy)acetyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: It is used in the modification of biomolecules for proteomics research.

    Medicine: It is explored for its potential in drug development and the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-nitrophenoxy)acetic acid
  • (2-Chloro-4-nitrophenoxy)acetate esters
  • (2-Chloro-4-nitrophenoxy)acetamide

Uniqueness

(2-Chloro-4-nitrophenoxy)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable reagent in organic synthesis. Its ability to form stable amides and esters under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMMMWWTVRNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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